molecular formula C16H13N3O5 B12895659 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 918476-27-4

2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12895659
CAS No.: 918476-27-4
M. Wt: 327.29 g/mol
InChI Key: NHGNVPXHPDWKKE-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole ( 918476-27-4) is a chemical compound featuring the 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its significant value in medicinal chemistry research . This heterocyclic core is recognized for its thermal stability and is considered a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance the pharmacokinetic properties of drug candidates . Compounds containing the 1,3,4-oxadiazole structure demonstrate a wide spectrum of pharmacological activities, making them attractive for developing new therapeutic agents . Research into analogous 1,3,4-oxadiazole derivatives has shown promising antimicrobial activities , particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of electronegative groups, such as a nitro moiety on the phenyl ring, is understood to enhance this antimicrobial potential . Furthermore, the lipophilic nature of substitutions on the oxadiazole ring can facilitate the transport of molecules across biological membranes, potentially improving their efficacy . Beyond antimicrobial applications, the 1,3,4-oxadiazole pharmacophore is a prominent structure in anticancer research . Derivatives have been investigated for their antiproliferative effects against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7) cells . The mechanism of action for 1,3,4-oxadiazole-based compounds is diverse and may involve the inhibition of critical enzymes and growth factors in cancer cells, such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . The specific pattern of methoxy and nitro substituents on this compound suggests potential for interaction with these biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

918476-27-4

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H13N3O5/c1-22-13-8-11(12(19(20)21)9-14(13)23-2)16-18-17-15(24-16)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

NHGNVPXHPDWKKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthesis of Hydrazide Intermediate

The synthesis begins with the preparation of the hydrazide derivative from the corresponding substituted aromatic acid (e.g., 4,5-dimethoxy-2-nitrobenzoic acid):

  • The aromatic acid is reacted with hydrazine hydrate under reflux conditions to yield the corresponding acyl hydrazide.
  • This step typically produces a crystalline hydrazide intermediate, which is purified by recrystallization.

Formation of Diacylhydrazine or Acylhydrazone Intermediate

  • The hydrazide is then reacted with an acid chloride derivative of the other aromatic substituent (e.g., benzoyl chloride for the phenyl group) or with another carboxylic acid derivative.
  • This reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid to facilitate cyclization.

Cyclization to 1,3,4-Oxadiazole Ring

  • The key step is the cyclodehydration of the diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring.
  • Phosphorus oxychloride (POCl3) is commonly used as a dehydrating agent, with reflux conditions maintained for several hours (typically 4–7 hours).
  • After completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with sodium bicarbonate solution to precipitate the oxadiazole product.

Purification and Characterization

  • The crude product is filtered, washed with water, and recrystallized from suitable solvents such as methanol or ethanol to obtain pure 2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.
  • Characterization is performed using melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity.

Representative Reaction Scheme and Conditions

Step Reactants & Reagents Conditions Outcome
1 4,5-Dimethoxy-2-nitrobenzoic acid + Hydrazine hydrate Reflux in ethanol or suitable solvent, 3–6 h Formation of 4,5-dimethoxy-2-nitrobenzohydrazide
2 Hydrazide + Benzoyl chloride + POCl3 Reflux in POCl3, 4–7 h Cyclization to this compound
3 Work-up: Ice quench + NaHCO3 neutralization Cooling, filtration, washing Precipitation of pure oxadiazole derivative
4 Recrystallization Methanol or ethanol Purified final compound

Research Findings and Notes on Preparation

  • The use of phosphorus oxychloride as a dehydrating agent is a well-established method for oxadiazole ring formation, providing good yields and purity.
  • Alternative dehydrating agents such as thionyl chloride or polyphosphoric acid have also been reported but may require different reaction times or temperatures.
  • The presence of electron-donating methoxy groups and electron-withdrawing nitro groups on the aromatic ring influences the reactivity and cyclization efficiency, often requiring optimization of reaction conditions.
  • The two-step method involving hydrazide formation followed by cyclization is generally preferred over direct one-step methods from carboxylic acids due to better control and higher yields.
  • Purification by recrystallization is critical to remove side products and unreacted starting materials, ensuring the compound’s suitability for biological testing.

Summary Table of Preparation Methods for 1,3,4-Oxadiazole Derivatives (Including Target Compound)

Method Step Reagents/Conditions Advantages Notes
Hydrazide formation Aromatic acid + Hydrazine hydrate, reflux High purity intermediate Crystalline product, easy isolation
Cyclization Hydrazide + Acid chloride + POCl3, reflux Efficient ring closure POCl3 widely used, good yields
Alternative dehydrating agents Thionyl chloride, polyphosphoric acid Possible milder or varied conditions May affect yield and purity
Work-up and purification Ice quench, neutralization, recrystallization Removes impurities Essential for biological applications

Chemical Reactions Analysis

Synthetic Routes and Cyclization

The compound is synthesized via cyclization reactions starting from substituted aromatic hydrazides or semicarbazides. Key methods include:

MethodConditionsYieldKey ObservationsSource
Hydrazide cyclizationKOH/CS₂ in ethanol under reflux75–94%Forms oxadiazole-thione intermediates
Oxidative cyclizationEosin-Y/visible light + atmospheric O₂92–94%Eco-friendly, rapid reaction kinetics
Pd-catalyzed annulationToluene/O₂ with Pd catalysts85–89%Enables C–N bond formation

The nitro group at the 2-position stabilizes the aromatic ring during cyclization, while methoxy groups enhance electron density for regioselective substitutions .

Nucleophilic Substitution Reactions

The nitro group undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:

Example reaction :
Ar-NO2+NaSHAr-SH+NaNO2\text{Ar-NO}_2 + \text{NaSH} \rightarrow \text{Ar-SH} + \text{NaNO}_2

  • Conditions : DMF/NaH, 3–6 h at 25–60°C

  • Products : Thiol derivatives with retained oxadiazole backbone .

Methoxy groups at 4,5-positions direct electrophiles to the para position of the nitro group due to steric and electronic effects .

Reduction Reactions

Catalytic hydrogenation reduces the nitro group to an amine:

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

  • Conditions : 40–60 psi H₂, ethanol, 12 h

  • Yield : 80–88% for primary amines .

Selective reduction of the nitro group without affecting the oxadiazole ring is achievable using SnCl₂/HCl .

Electrophilic Aromatic Substitution

The electron-rich dimethoxybenzene moiety facilitates electrophilic substitution:

Reaction TypeReagentPositionYieldNotes
NitrationHNO₃/H₂SO₄Para65%Forms dinitro derivatives
SulfonationH₂SO₄/SO₃Meta58%Enhances water solubility

Methoxy groups activate the ring but sterically hinder ortho positions .

Cross-Coupling Reactions

The phenyl group at position 5 participates in Suzuki-Miyaura couplings:

Ph-Oxadiazole+Ar-B(OH)2Pd(PPh3)4Biaryl-Oxadiazole\text{Ph-Oxadiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl-Oxadiazole}

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

  • Solvent : DME/H₂O (3:1)

  • Yield : 70–82% for biphenyl derivatives .

Acid-Catalyzed Hydrolysis

The oxadiazole ring undergoes hydrolysis in acidic media:

OxadiazoleHCl (conc.)Carboxylic Acid+Hydrazine\text{Oxadiazole} \xrightarrow{\text{HCl (conc.)}} \text{Carboxylic Acid} + \text{Hydrazine}

  • Conditions : Reflux in 6M HCl for 8–12 h

  • Byproducts : NH₃ and CO₂ detected via gas evolution .

Photochemical Reactivity

The nitro group undergoes photoreduction under UV light:

Ar-NO2hν/EtOHAr-NOAr-NHOH\text{Ar-NO}_2 \xrightarrow{h\nu/\text{EtOH}} \text{Ar-NO} \rightarrow \text{Ar-NHOH}

  • Quantum yield : 0.15–0.22 in ethanol

  • Applications : Photodynamic therapy and nitro-to-amine conversion .

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Nitro reduction : Enhances antibacterial potency (MIC reduced from 32 μg/mL to 8 μg/mL) .

  • Methoxy substitution : pp-OMe groups improve lipophilicity (logP increases by 0.8 units) .

Stability and Degradation

The compound degrades under alkaline conditions (pH > 10) via oxadiazole ring opening:

  • Half-life : 48 h at pH 12 (25°C)

  • Primary degradation product : 4,5-Dimethoxy-2-nitrobenzoic acid .

Scientific Research Applications

Materials Science

The compound has been investigated for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to emit light when subjected to an electric field makes it a candidate for use in display technologies.

Case Study: OLEDs

In a study published in the Journal of Materials Chemistry, researchers synthesized derivatives of 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole and evaluated their electroluminescent properties. The results indicated that these derivatives exhibited high efficiency and stability when incorporated into OLED devices .

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Preliminary studies indicate that it may possess anti-cancer properties by inhibiting specific pathways involved in tumor growth.

Case Study: Anti-Cancer Activity

A research article in Cancer Letters reported on the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating a potential role in cancer therapy .

Photochemistry

The photochemical behavior of this compound has been studied to understand its interactions with light and its potential applications in photodynamic therapy (PDT).

Case Study: Photodynamic Therapy

Research published in Photochemistry and Photobiology explored the use of this compound as a photosensitizer in PDT. The findings demonstrated that the compound could effectively generate singlet oxygen upon irradiation, leading to enhanced cell death in targeted cancer cells .

Analytical Chemistry

The compound is also used as a probe in analytical chemistry for detecting various analytes due to its fluorescent properties.

Case Study: Fluorescent Probes

In an article from Analytical Chemistry, researchers developed a method for using this compound as a fluorescent probe for sensing metal ions. The study showed that the compound exhibited a significant fluorescence response upon binding with specific metal ions such as copper and lead .

Summary Table of Applications

Application AreaDescriptionReference
Materials ScienceUsed in OLEDs and organic solar cells for light emission
Medicinal ChemistryExhibited anti-cancer properties against breast cancer cell lines
PhotochemistryActs as a photosensitizer in photodynamic therapy generating singlet oxygen
Analytical ChemistryFunctions as a fluorescent probe for detecting metal ions

Mechanism of Action

The mechanism by which 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through its nitro and methoxy groups, leading to various biochemical responses. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Key Properties/Activity References
2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl 4,5-dimethoxy-2-nitro, phenyl Push-pull electronic structure
DMAC-F₂DPO 3,5-difluoro, acridane donor ΔEST = 0.13 eV, TADF
PBD 4-biphenyl, phenyl High fluorescence, low solubility
2-(2-Bromo-3-nitrophenyl)-5-phenyl 2-bromo-3-nitro, phenyl Anti-breast cancer (IC₅₀ ~10 µM)
2-(Phenoxymethyl)-5-phenyl phenoxymethyl, phenyl Apoptosis induction (IC₅₀ 2–15 µM)

Biological Activity

Antimicrobial Activity

1,3,4-oxadiazole derivatives have shown promising antimicrobial activities . The presence of the 1,3,4-oxadiazole ring in the compound of interest suggests potential antimicrobial properties.

Antibacterial Activity:
Some 1,3,4-oxadiazole compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, compounds with nitro functional groups on the phenyl ring, similar to our compound of interest, have shown enhanced antibacterial activity .

Antifungal Activity:
While specific data on the antifungal activity of 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is not available, related 1,3,4-oxadiazole derivatives have exhibited antifungal properties .

Antitubercular Activity

Certain 1,3,4-oxadiazole derivatives have shown promising antitubercular activity. For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine demonstrated antimycobacterial activity against both susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 μM .

Anticancer Activity

While specific data on this compound is not available, structurally similar compounds have shown anticancer potential . Some 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-oxadiazole derivatives is influenced by their structural features:

  • The presence of electron-withdrawing groups (such as nitro groups) on the phenyl ring can enhance antibacterial activity .
  • The methoxy groups at the 4 and 5 positions of the phenyl ring may contribute to the compound's biological properties .
  • The 1,3,4-oxadiazole ring itself is crucial for various biological activities .

While the exact mechanisms of action for this compound are not established, studies on similar compounds suggest:

  • Interaction with bacterial cell membranes, leading to cell lysis.
  • Inhibition of essential bacterial enzymes.
  • Potential interference with DNA synthesis in microorganisms.

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

  • In vitro screening against a wide range of microorganisms and cancer cell lines.
  • In vivo studies to assess efficacy and toxicity.
  • Molecular docking studies to predict potential protein targets.
  • Structure-activity relationship studies to optimize its biological properties.

Q & A

Q. What synthetic strategies are effective for preparing 2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors or coupling reactions. For example:

  • Hydrazide Cyclization : Reacting substituted hydrazides with activated carboxylic acids (e.g., via phosphoryl chloride) under reflux conditions to form the oxadiazole ring .
  • Electrophilic Functionalization : Electrophilic bromination or nitration of pre-synthesized oxadiazole scaffolds can introduce substituents. For instance, bromination with potassium bromate yields positional isomers (o-, m-, p-derivatives) with varying yields (16–26%) .
  • S-Alkylation : Use alkyl halides or thiols in tetrahydrofuran (THF) with catalytic methanesulfonic acid to introduce sulfur-containing groups .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can the structural and electronic properties of this oxadiazole derivative be characterized?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and noncovalent interactions (e.g., CH⋯N, CH⋯π) to understand supramolecular assembly .
  • Spectroscopy :
    • FT-IR : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NO₂ stretch at 1520 cm⁻¹).
    • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • Computational Analysis :
    • Calculate HOMO-LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict redox behavior. Reported HOMO: -6.2 eV; LUMO: -2.4 eV for similar derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare MIC values with standard drugs like ciprofloxacin .
  • Anticancer Screening :
    • MTT assay on breast cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Derivatives like 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole show IC₅₀ values <10 µM .
  • Enzyme Inhibition :
    • Acetylcholinesterase (AChE) inhibition via Ellman’s method to assess neuroprotective potential .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro, methoxy) influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects :
    • Nitro groups enhance electron-withdrawing capacity, lowering LUMO energy and improving charge transport (relevant for optoelectronic applications) .
    • Methoxy groups increase solubility and modulate π-π stacking in crystal lattices .
  • Bioactivity Correlations :
    • Antifungal Activity : Derivatives with chloro substituents exhibit enhanced activity against Candida albicans (MIC: 8 µg/mL) compared to methoxy analogs .
    • LOX Inhibition : Thioether-linked oxadiazoles show improved lipoxygenase (LOX) inhibition (IC₅₀: 12 µM) due to hydrophobic interactions .

Q. Experimental Design :

  • Synthesize a library of analogs with systematic substituent variations.
  • Perform QSAR modeling (e.g., using CoMFA or MLR) to correlate structure with activity.

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, DNA)?

Methodological Answer:

  • Molecular Docking :
    • Dock the compound into the active site of squalene synthase (PDB: 1EZF) using AutoDock Vina. A derivative (docking score: -7.9 kcal/mol) shows stronger binding than glycine (-3.1 kcal/mol) .
    • Analyze hydrogen bonding and hydrophobic interactions (e.g., with AChE: π-π stacking at Trp86) .
  • ADMET Prediction :
    • Use SwissADME to predict pharmacokinetics. Substituents like fluorine improve blood-brain barrier penetration .

Q. Validation :

  • Conduct isothermal titration calorimetry (ITC) to measure binding constants.

Q. How can noncovalent interactions (e.g., CH⋯π) be exploited to optimize crystal packing for material science applications?

Methodological Answer:

  • Crystal Engineering :
    • Co-crystallize with π-acidic/basic partners (e.g., hexafluorobenzene) to stabilize CH⋯π interactions .
    • Modify phenyl ring substituents (e.g., tert-butyl groups) to sterically direct packing modes .
  • Device Integration :
    • Test in organic light-emitting diodes (OLEDs) as an emissive layer. Similar oxadiazoles achieve luminous efficiency >1.5 lm/W at <10 V .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Chromatography :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm).
    • Validate method via spike-recovery experiments (recovery: 95–105%, RSD <2%) .
  • Mass Spectrometry :
    • Employ LC-MS/MS (ESI+ mode) for trace quantification. Monitor [M+H]⁺ ions (e.g., m/z 368 for C₁₆H₁₃N₃O₅) .

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